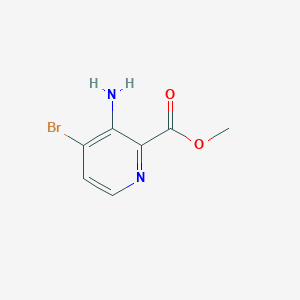

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-amino-4-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQLLNJOYKRUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction and Bromination Sequence

A widely adopted approach for introducing amino and bromo substituents on pyridine scaffolds involves sequential nitro reduction and electrophilic bromination. The patent CN104945314A describes a two-step protocol for synthesizing 4-methyl-3-bromopyridine, which can be adapted for the target compound.

Step 1: Reduction of Nitropyridine Precursor

3-Nitro-4-methylpyridine-2-carboxylic acid is hydrogenated using a palladium-on-carbon (Pd/C) catalyst in methanol under mild conditions (20–40°C, 0.5 MPa H₂). This yields 3-amino-4-methylpyridine-2-carboxylic acid with reported yields exceeding 90%. For the target ester, the carboxylic acid group would require subsequent esterification (see Section 1.3).

Step 2: Bromination via Diazotization

The amino group is diazotized using sodium nitrite in hydrobromic acid at subzero temperatures (–10°C to 0°C), followed by bromine addition. This method achieves regioselective bromination at the 4-position with minimal side reactions, yielding 3-amino-4-bromo-pyridine-2-carboxylic acid.

Table 1: Reaction Conditions for Bromination

| Parameter | Optimal Range |

|---|---|

| Temperature | –10°C to 0°C |

| Bromine Equivalents | 3.0 mol/mol amine |

| Reaction Time | 1–1.5 hours |

| Yield | 90–95% |

Direct Bromination of Pre-Functionalized Pyridines

Alternative routes prioritize bromination early in the synthesis to avoid functional group incompatibilities. A study on methylpyridinecarboxylic acid esters demonstrated that bromination at the 4-position is feasible using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. Applied to methyl 3-aminopyridine-2-carboxylate, this method could yield the target compound in a single step, though regioselectivity must be carefully controlled.

Key Considerations:

Esterification Strategies

The carboxylic acid group at the 2-position is esterified post-synthesis to avoid side reactions during bromination or amination. Two methods are prevalent:

Method A: Fischer Esterification

-

Conditions: Reflux in methanol with sulfuric acid catalyst (12–24 hours).

-

Limitations: Prolonged heating may degrade brominated products.

Method B: Acyl Chloride Intermediate

-

Steps:

Optimization of Reaction Parameters

Catalytic Hydrogenation Efficiency

The choice of catalyst significantly impacts nitro reduction efficiency. Pd/C outperforms Raney nickel in the hydrogenation of nitropyridines, achieving >95% conversion at 30°C.

Table 2: Catalyst Performance Comparison

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|

| 10% Pd/C | 30 | 0.5 | 97 |

| Raney Ni | 40 | 0.5 | 82 |

Bromination Regioselectivity

The position of bromination is influenced by substituents on the pyridine ring. Computational studies indicate that electron-donating groups (e.g., methyl) direct electrophilic bromination to the para position, while electron-withdrawing groups (e.g., carboxylic acid) favor meta substitution. For 3-amino-pyridine-2-carboxylic acid derivatives, the amino group’s ortho/para-directing effect competes with the carboxylic acid’s meta-directing influence, necessitating precise control of reaction conditions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR: Key signals include:

-

IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (N–H amine).

Industrial Scalability Challenges

Cost-Benefit Analysis of Starting Materials

4-Methyl-3-nitropyridine-2-carboxylic acid (raw material for Route 1) is commercially available but costly (~$450/kg). Alternative routes using cheaper precursors (e.g., picolinic acid derivatives) may reduce production costs but require additional synthetic steps.

Waste Management

Bromination generates stoichiometric HBr, necessitating neutralization with NaOH to produce NaBr, which can be recycled or disposed of via wastewater treatment.

Emerging Methodologies

Photocatalytic Bromination

Recent advances in visible-light-mediated bromination using eosin Y as a photocatalyst offer milder conditions (room temperature, aqueous media) and improved regioselectivity. Preliminary trials on similar pyridine esters show promise, though yields remain suboptimal (60–70%) compared to classical methods.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or thiols, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester have been synthesized and tested against various bacterial strains, showing effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM | Biofilm Inhibition (MBIC) μM |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 |

| Enterococcus faecalis | 62.5 - 125 | 31.108 - 62.216 |

These findings suggest that the compound could be developed further for therapeutic applications in treating bacterial infections .

Anti-inflammatory Properties

The compound's derivatives have also been investigated for anti-inflammatory effects, demonstrating potential in reducing inflammation markers in vitro. This opens avenues for developing new anti-inflammatory drugs based on this scaffold .

Synthesis of Pharmaceutical Intermediates

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility is particularly noted in the synthesis of biaryl mannoside FimH inhibitors, which are promising candidates for treating urinary tract infections .

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Bromination : Introduction of the bromine atom into the pyridine ring.

- Esterification : Formation of esters that can further react to form more complex structures.

These reactions often employ reagents like N,N-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-(dimethylamino)pyridine (DMAP) to enhance yield and selectivity .

Agrochemical Applications

In agrochemistry, derivatives of 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester are explored as building blocks for herbicides and pesticides. The bromine substituent enhances biological activity and selectivity towards target pests while minimizing environmental impact .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form stable complexes with metals can be leveraged to create new materials with enhanced electronic properties .

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of antimicrobial agents derived from 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester. The synthesized compounds were evaluated for their antibacterial activity against clinical isolates, revealing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Development of FimH Inhibitors

Research focused on synthesizing biaryl mannoside derivatives from this compound showed significant inhibitory action against FimH, a key player in bacterial adhesion during urinary tract infections. The study outlined the synthetic route and biological evaluation, highlighting the compound's potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Pyridine-Based Analogs

3-Aminopyridine-2-carboxylic acid methyl ester (CAS 36052-27-4)

- Structure : Lacks the bromo group at position 3.

- Key Differences: The absence of bromine reduces its utility in metal-catalyzed coupling reactions.

Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

- Structure : Contains an acrylate side chain and bromo group at position 4.

Methyl 2-(3-bromopyridin-4-yl)acetate (CAS 162615-12-5)

- Structure : Bromo at pyridine position 3 and an acetate side chain.

Heterocyclic and Aromatic Analogs

5-Amino-2-bromo-4-methylbenzoic acid methyl ester (CAS 474330-54-6)

- Structure: Benzene ring with bromo (position 2), amino (position 5), and methyl ester (position 4).

- Key Differences : The absence of pyridine’s nitrogen reduces basicity and alters electronic properties, impacting interactions with biological targets .

3-Amino-2-pyrazinecarboxylic acid methyl ester (CAS 42242-11-5)

- Structure: Pyrazine ring (two adjacent nitrogens) with amino at position 3 and ester at position 2.

Comparative Data Table

| Compound Name | Core Structure | Substituents | Key Reactivity/Applications |

|---|---|---|---|

| 3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester | Pyridine | 3-NH₂, 4-Br, 2-COOCH₃ | Suzuki coupling, drug intermediate |

| 3-Aminopyridine-2-carboxylic acid methyl ester | Pyridine | 3-NH₂, 2-COOCH₃ | Hydrogen-bonding scaffolds |

| Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate | Pyridine | 3-NH₂, 5-Br, acrylate side chain | Polymer chemistry, conjugation reactions |

| 5-Amino-2-bromo-4-methylbenzoic acid methyl ester | Benzene | 5-NH₂, 2-Br, 4-COOCH₃ | Less reactive in cross-coupling |

| 3-Amino-2-pyrazinecarboxylic acid methyl ester | Pyrazine | 3-NH₂, 2-COOCH₃ | Enhanced thermal stability |

Pharmacological and Industrial Relevance

- Target Compound: Potential applications in kinase inhibitors (e.g., bromine for hydrophobic pocket binding) or antimicrobial agents .

- Methyl 2-(3-bromopyridin-4-yl)acetate : Used in agrochemicals due to its lipophilic acetate chain .

- 3-Amino-2-pyrazinecarboxylic acid methyl ester: Explored in antitubercular agents owing to pyrazine’s metabolic stability .

Biological Activity

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester, also known as methyl 3-amino-4-bromopicolinate, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 231.05 g/mol

- CAS Number : 1805616-70-9

Antibacterial Activity

Research indicates that 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester exhibits notable antibacterial properties. In a study evaluating its efficacy against various bacterial strains, the minimum inhibitory concentration (MIC) was determined to be effective against multi-drug resistant strains.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Klebsiella pneumoniae | 0.625 |

| Mycobacterium tuberculosis | 6.25 |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for further development as an antibacterial agent .

Antiviral Activity

In addition to its antibacterial effects, the compound has shown promising results in antiviral applications. It was tested against human cytomegalovirus and Chikungunya virus, yielding effective concentrations:

| Virus | EC / IC (µM) |

|---|---|

| Human cytomegalovirus | 0.126 |

| Chikungunya virus | 0.44 |

These findings suggest that the compound may interfere with viral replication mechanisms, although further studies are required to elucidate the specific pathways involved .

Anticancer Activity

The anticancer potential of 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester has also been investigated. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and H1975 (non-small cell lung cancer). The compound exhibited an IC value between 39 and 48 μM, indicating significant cytotoxicity.

Flow cytometric analyses revealed that the compound promotes cell cycle arrest at the G2/M phase and upregulates p21 expression, a critical regulator of the cell cycle .

Case Studies

- Antibacterial Efficacy : A study conducted on various derivatives of pyridine compounds highlighted that modifications in the structure of 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester could enhance its antibacterial activity against resistant strains .

- Antiviral Mechanism : Another investigation into its antiviral properties suggested that the compound's structural features allow it to effectively bind to viral proteins, inhibiting their function .

- Cancer Cell Studies : Research involving A549 and H1975 cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for preparing 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester, and how are intermediates characterized?

Methodological Answer :

- Synthetic Pathways :

- Bromination of Pyridine Precursors : Start with 3-amino-pyridine-2-carboxylic acid methyl ester. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled heating (60–80°C) .

- Esterification of Carboxylic Acid Intermediates : If starting from 3-amino-4-bromo-pyridine-2-carboxylic acid, use methanol and a catalytic acid (e.g., H₂SO₄) under reflux to form the methyl ester .

- Intermediate Characterization :

Q. How can researchers reliably characterize the compound’s structure and purity?

Methodological Answer :

- Spectroscopic Techniques :

- Chromatographic Purity :

Advanced Research Questions

Q. How can the bromination step be optimized to minimize side reactions (e.g., over-bromination or ring degradation)?

Methodological Answer :

- Reaction Optimization :

- Solvent Selection : Use DMF for solubility but limit reaction time to prevent ring oxidation. Alternatively, dichloromethane (DCM) with catalytic Lewis acids (e.g., FeCl₃) may improve selectivity .

- Stoichiometry Control : Maintain a 1:1 molar ratio of NBS to substrate to avoid di-bromination. Excess NBS increases over-bromination risks .

- Temperature Modulation : Lower temperatures (40–50°C) reduce degradation but require longer reaction times. Monitor via TLC (silica gel, ethyl acetate/hexane eluent) .

- Data Contradiction Resolution :

Q. How can researchers resolve contradictions in spectroscopic data caused by substituent electronic effects?

Methodological Answer :

- Case Study – NMR Peak Splitting :

- The electron-withdrawing bromine at C4 deshields adjacent protons (C3 and C5), causing complex splitting patterns. Use - COSY to assign overlapping multiplet signals .

- DFT Calculations : Predict chemical shifts using computational tools (e.g., Gaussian) to validate experimental assignments, especially for ambiguous aromatic protons .

- Advanced Chromatography :

Q. What catalytic strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer :

- Organocatalysis :

- Transition-Metal Catalysis :

Q. How can researchers validate the compound’s stability under varying storage conditions?

Methodological Answer :

- Stability Studies :

- Light Sensitivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.